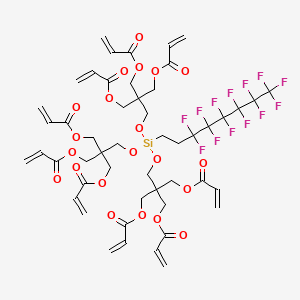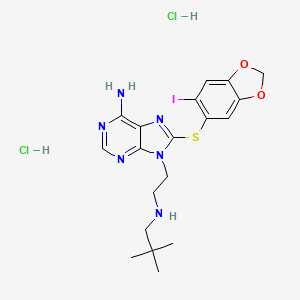
Icapamespib dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Icapamespib dihydrochloride is a small molecule purine analogue designed to inhibit epichaperome activity. It is highly selective for the conformationally altered Hsp90 adenosine triphosphate binding site when part of the epichaperome. This compound has shown promise in treating neurodegenerative diseases such as Alzheimer’s Disease and amyotrophic lateral sclerosis by inducing the degradation of disease-associated proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of icapamespib dihydrochloride involves several steps, starting with the preparation of the purine scaffold. The key intermediate is 9-{2-[(2,2-dimethylpropyl)amino]ethyl}-8-[(6-iodo-2H-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-6-amine. This intermediate is then reacted with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Icapamespib dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the purine scaffold.
Substitution: The compound can undergo substitution reactions, particularly at the purine and benzodioxole moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the purine scaffold, which can be further studied for their biological activity .
Applications De Recherche Scientifique
Icapamespib dihydrochloride has several scientific research applications:
Mécanisme D'action
Icapamespib dihydrochloride exerts its effects by selectively inhibiting the epichaperome, a complex of chaperones and co-chaperones that stabilize misfolded proteins. The inhibition of epichaperome activity leads to the degradation of these misfolded proteins, thereby restoring normal cellular functions. The molecular targets include the Hsp90 adenosine triphosphate binding site, which is crucial for the stability and function of the epichaperome .
Comparaison Avec Des Composés Similaires
Zelavespib: Another epichaperome inhibitor with a similar mechanism of action but different chemical structure.
PU-HZ151: A precursor compound to icapamespib with similar biological activity.
Uniqueness: Icapamespib dihydrochloride is unique in its high selectivity for the conformationally altered Hsp90 adenosine triphosphate binding site, making it a potent inhibitor of epichaperome activity. This selectivity distinguishes it from other compounds targeting the same pathway .
Propriétés
Numéro CAS |
2267287-26-1 |
|---|---|
Formule moléculaire |
C19H25Cl2IN6O2S |
Poids moléculaire |
599.3 g/mol |
Nom IUPAC |
9-[2-(2,2-dimethylpropylamino)ethyl]-8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]purin-6-amine;dihydrochloride |
InChI |
InChI=1S/C19H23IN6O2S.2ClH/c1-19(2,3)8-22-4-5-26-17-15(16(21)23-9-24-17)25-18(26)29-14-7-13-12(6-11(14)20)27-10-28-13;;/h6-7,9,22H,4-5,8,10H2,1-3H3,(H2,21,23,24);2*1H |
Clé InChI |
XOTDTJJJOBBSFU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CNCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


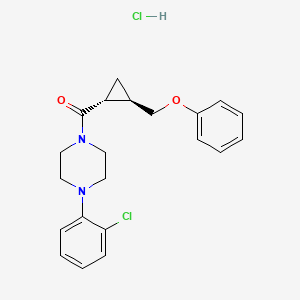
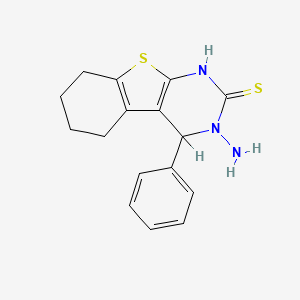
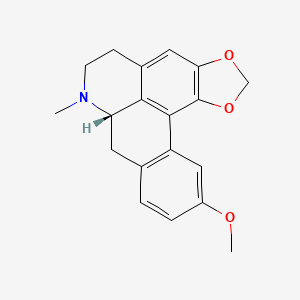
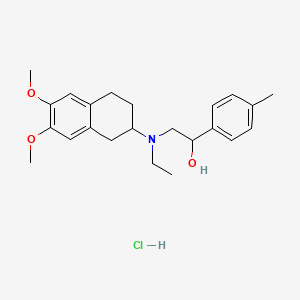



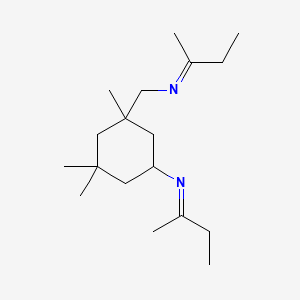
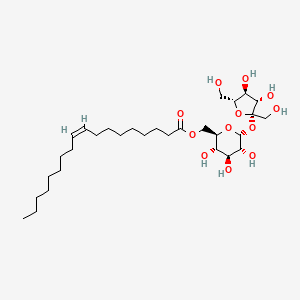

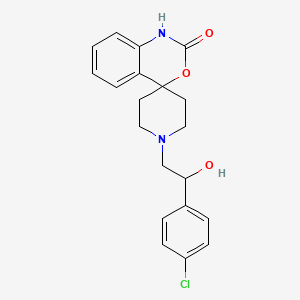
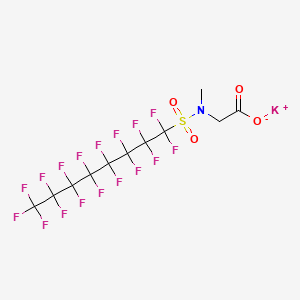
![methyl 8-(bromomethyl)-2-methyl-1-oxo-4-prop-2-enoxycarbonyloxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B15189604.png)
